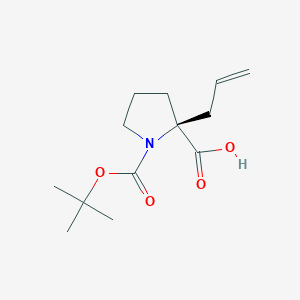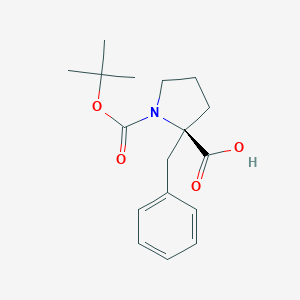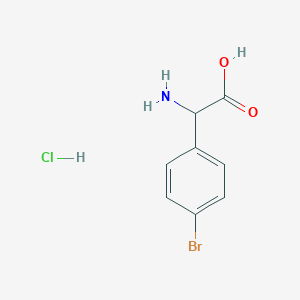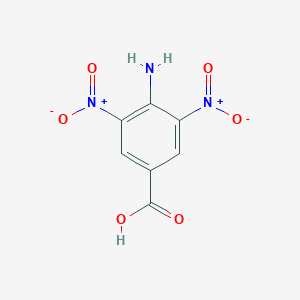
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is a compound used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . It appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” involves the use of commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is C11H19NO6 . The InChI code is 1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” include a molecular weight of 261.27 g/mol . It appears as a white to yellow powder or crystals . The compound is stored in a dry room at room temperature .Applications De Recherche Scientifique
Biochemistry: Regulation of Protein Turnover
BOC-L-2-AMINOADIPIC ACID, as a metabolite of L-lysine, has been studied for its regulatory effects on protein turnover in muscle cells . It has been shown to suppress myofibrillar protein degradation, which could be beneficial in preventing muscle wasting conditions such as sarcopenia .
Pharmaceuticals: Intermediate in Drug Synthesis
In the pharmaceutical industry, BOC-L-2-AMINOADIPIC ACID serves as an important raw material and intermediate for the synthesis of various drugs . Its role is crucial in the development of new therapeutic agents.
Agriculture: Enhancement of Protein Synthesis in Livestock
Research suggests that derivatives of L-lysine, including BOC-L-2-AMINOADIPIC ACID, can influence protein synthesis in livestock, potentially leading to improved growth rates and meat quality .
Food Industry: Food Additive Research
While direct references to the use of BOC-L-2-AMINOADIPIC ACID in the food industry are limited, its parent compounds and derivatives are being explored for their potential to improve food quality and shelf-life .
Environmental Science: Impact Assessment
BOC-L-2-AMINOADIPIC ACID, like many chemicals, is assessed for its environmental impact. Proper handling and disposal are crucial to prevent any potential environmental contamination .
Materials Science: Synthesis of Advanced Materials
In materials science, BOC-L-2-AMINOADIPIC ACID can be utilized in the synthesis of advanced materials due to its reactive functional groups, which allow for further chemical modifications .
Analytical Chemistry: Chromatography and Mass Spectrometry
BOC-L-2-AMINOADIPIC ACID is used in chromatography and mass spectrometry as a standard or reference compound due to its well-defined properties .
Nutritional Science: Dietary Supplements
The metabolites of L-lysine, including BOC-L-2-AMINOADIPIC ACID, are being studied for their potential use in dietary supplements to support muscle health and recovery .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457683 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77302-72-8 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)